molecular formula C9H7ClN2O2 B1445815 Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1402911-36-7

Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate

Cat. No. B1445815
M. Wt: 210.62 g/mol
InChI Key: DMIMPNDUQAKQAW-UHFFFAOYSA-N
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Description

“Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound is part of the imidazo[1,2-a]pyridine class1, which has been recognized for its wide range of applications in medicinal chemistry1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate”. However, it’s worth noting that compounds of the imidazo[1,2-a]pyridine class have been synthesized and characterized using techniques such as 1H NMR, 13C NMR, HRMS, and single crystal-XRD2.



Molecular Structure Analysis

The molecular structure of “Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate” is not explicitly available. However, similar compounds in the imidazo[1,2-a]pyridine class have a molecular weight of 210.623.



Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate” are not readily available. However, it’s known that acid anhydrides react with amines to form amides4, which could potentially be relevant to this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate” are not explicitly available. However, similar compounds in the imidazo[1,2-a]pyridine class have a molecular weight of 210.623.


Scientific Research Applications

Imidazopyridine Chemistry and Food Toxicants

PhIP Formation and Fate : The formation of PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a compound related to the requested methyl chloroimidazopyridine, involves the reaction of phenylacetaldehyde with creati(ni)ne in the presence of formaldehyde and ammonia. Recent evidence suggests that lipids, along with carbohydrates, contribute to the Strecker degradation of phenylalanine, forming PhIP. This review highlights the dual contribution of lipids and carbohydrates to the formation and fate of PhIP, a process relevant in the study of food toxicants and processing-related chemical formations R. Zamora & F. Hidalgo (2015).

Pharmaceutical Impurities and Synthesis

Omeprazole and Its Impurities : Though not directly related to methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate, the review on novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, including omeprazole, provides insights into the complexity of synthesizing and purifying related compounds. It discusses the challenges and advancements in synthesizing such compounds, indicating the intricate balance required in chemical synthesis to avoid unwanted impurities S. Saini et al. (2019).

Pyrimidine Chemistry in Medicinal Applications

Heterocyclic N-Oxide Molecules : This review focuses on the synthesis, chemistry, and application potential of heterocyclic N-oxide derivatives, including those from pyridine and indazole, showcasing their utility in organic synthesis, catalysis, and drug development. The heterocyclic N-oxide motif, similar in structural complexity to the requested compound, demonstrates significant medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. This indicates the broader chemical family's potential in drug discovery and development Dongli Li et al. (2019).

Safety And Hazards

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry1. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB)1. Therefore, the future directions of “Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate” could potentially involve further research into its medicinal applications, particularly in the treatment of tuberculosis.


properties

IUPAC Name

methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-7(10)12-5-4-11-8(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIMPNDUQAKQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N2C1=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate

Synthesis routes and methods

Procedure details

To a stirred suspension of methyl 2-amino-6-chloro-3-pyridinecarboxylate (2 g, 10.72 mmol) and sodium bicarbonate (900 mg, 10.72 mmol) in a mixture of methanol (40 mL) and water (20 mL) was added chloroacetaldehyde (50% wt. solution in water, 2.9 mL, 22.51 mmol). The resultant mixture was heated at reflux for 5 hours when more chloroacetaldehyde (50% wt. solution in water, 1.45 mL, 11.25 mmol) was added and heating at reflux continued for 16 hours. The majority of the solvent was then removed in vacuo and the residue was partitioned between ethyl acetate (150 mL) and saturated aqueous sodium bicarbonate (150 mL). The organic phase was separated and the aqueous phase was back extracted with ethyl acetate (150 mL). The combined organic extracts were dried (MgSO4), filtered and concentrated in vacuo. The residue was dissolved in DCM and purified on a silica cartridge (100 g) using a 0-100% ethyl acetate-cyclohexane+0-20% methanol gradient over 60 mins. The appropriate fractions were combined and evaporated in vacuo to give the title compound as a yellow solid (1.32 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.45 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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